molecular formula C11H12ClF3N2 B1422032 3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine CAS No. 1219967-90-4

3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine

Cat. No. B1422032
M. Wt: 264.67 g/mol
InChI Key: SYJHATHFKCHDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine, commonly referred to as CPT-5, is a heterocyclic compound that has found a range of applications in both scientific research and laboratory experiments. It is a synthetic molecule, composed of a pyridine ring with a chlorine atom, a piperidine ring, and a trifluoromethyl group. The compound is used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst for polymerization reactions, and as a ligand for metal complexes. CPT-5 has also been studied for its potential use in pharmaceuticals and other applications.

Scientific Research Applications

Fungicide Development

The compound 3-chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine, as part of fluazinam, has been studied for its use as a fungicide. In fluazinam, the pyridine and benzene ring planes have a significant dihedral angle, and its molecular interactions contribute to its effectiveness in controlling fungal growth. This compound forms a three-dimensional network through hydrogen bonds and other molecular interactions, enhancing its stability and function as a fungicide (Jeon, Kim, Lee, & Kim, 2013).

Synthesis of Pesticides

3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine is also an important intermediate in the synthesis of various pesticides. Its structure, involving a trifluoromethyl group and a pyridine ring, makes it particularly useful in creating compounds that are effective in pest control. The synthesis processes and the effectiveness of these derivatives in pesticide applications have been extensively studied (Lu Xin-xin, 2006).

CNS Drug Development

Another significant application of this compound is in the development of central nervous system (CNS) drugs. It has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. Such compounds play a crucial role in the treatment of CNS disorders, including schizophrenia and other neurodegenerative diseases (Yamamoto et al., 2016).

Antimicrobial Activities

The compound has been investigated for its antimicrobial activities. Its structural and spectroscopic properties, including interactions with DNA, have been characterized, providing insights into its potential as an antimicrobial agent. These studies include analysis of its molecular structural parameters and its effect on microbial growth (Evecen et al., 2017).

properties

IUPAC Name

3-chloro-2-piperidin-1-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-16-10(9)17-4-2-1-3-5-17/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJHATHFKCHDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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